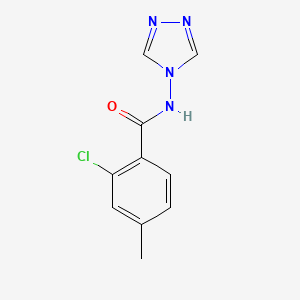![molecular formula C17H16FN5O B5864457 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)
2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as FPTA and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of FPTA involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which is required for DNA replication and cell growth.
Biochemical and Physiological Effects:
FPTA has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have antibacterial and antifungal properties. FPTA has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using FPTA in lab experiments is its specificity for DHODH inhibition. FPTA has been found to be a potent and selective inhibitor of DHODH. However, one limitation of using FPTA in lab experiments is its solubility. FPTA is poorly soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on FPTA. One area of research is the development of FPTA analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of FPTA in the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Additionally, the mechanism of action of FPTA could be further elucidated to better understand its effects on cellular processes.
Conclusion:
In conclusion, FPTA is a chemical compound that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. FPTA has shown promise as a potential therapeutic agent and further research is needed to fully understand its potential.
合成法
The synthesis of FPTA involves the reaction of 4-fluoroaniline with sodium azide to form the corresponding azide. This azide is then reacted with ethyl 2-bromoacetate to form the tetrazole ring. The final step involves the substitution of the bromine atom with the phenylethyl group to form FPTA.
科学的研究の応用
FPTA has been studied extensively for its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antitumor properties. FPTA has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-15-8-6-14(7-9-15)17-20-22-23(21-17)12-16(24)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBAVAIAIDFRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)
![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5864433.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)

![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)

